5-bromo-1H-pyrrole-2,3-dicarbonitrile

Medicinal Chemistry Physicochemical Profiling Chemical Biology

5-Bromo-1H-pyrrole-2,3-dicarbonitrile (CAS RN not uniquely resolved from the imidazole congener 50847-09-1 in public registries) is a heterocyclic building block of the formula C6H2BrN3 and molecular weight 196.00 g/mol. The molecule features a pyrrole ring substituted with two electron-withdrawing cyano groups at positions 2 and 3 and a bromine atom at position The planar, polarized structure, combined with the steric and electronic influence of the C5 bromine, creates a differentiated reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions.

Molecular Formula C6H2BrN3
Molecular Weight 196.00 g/mol
Cat. No. B8055151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrrole-2,3-dicarbonitrile
Molecular FormulaC6H2BrN3
Molecular Weight196.00 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1C#N)C#N)Br
InChIInChI=1S/C6H2BrN3/c7-6-1-4(2-8)5(3-9)10-6/h1,10H
InChIKeySZMNKRSIBWATKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-pyrrole-2,3-dicarbonitrile: Core Chemical Profile and Procurement Baseline


5-Bromo-1H-pyrrole-2,3-dicarbonitrile (CAS RN not uniquely resolved from the imidazole congener 50847-09-1 in public registries) is a heterocyclic building block of the formula C6H2BrN3 and molecular weight 196.00 g/mol . The molecule features a pyrrole ring substituted with two electron-withdrawing cyano groups at positions 2 and 3 and a bromine atom at position 5. The planar, polarized structure, combined with the steric and electronic influence of the C5 bromine, creates a differentiated reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions . Procured typically at ≥95% purity, the compound is a key intermediate in medicinal chemistry programs targeting G-protein coupled receptors [1].

Why 5-Bromo-1H-pyrrole-2,3-dicarbonitrile Cannot Be Replaced by Its Unsubstituted or Other Halogen Analogs


The presence, identity, and position of the halogen atom on the pyrrole-2,3-dicarbonitrile scaffold are non-interchangeable determinants of both synthetic utility and biological target engagement. The C5 bromine atom serves as a functional handle for chemoselective cross-coupling [1], an attribute absent in the unsubstituted parent 1H-pyrrole-2,3-dicarbonitrile (MW 117.11, logP 0.758) . Furthermore, the specific steric and electronic properties of bromine critically modulate the molecule's interaction with biological targets such as the CCR5 chemokine receptor, distinguishing it from chloro, fluoro, or iodo congeners in pharmacological screens [2]. Substituting the heterocyclic core from pyrrole to imidazole (e.g., 2-bromo-1H-imidazole-4,5-dicarbonitrile) introduces additional hydrogen-bonding capacity and alters the molecular electrostatic potential, leading to divergent biological profiles .

5-Bromo-1H-pyrrole-2,3-dicarbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation Against the Unsubstituted Parent 1H-Pyrrole-2,3-dicarbonitrile

The introduction of a bromine atom at position 5 increases the molecular weight from 117.11 g/mol (unsubstituted 1H-pyrrole-2,3-dicarbonitrile) to 196.00 g/mol for 5-bromo-1H-pyrrole-2,3-dicarbonitrile . This represents a 67.4% increase in mass. The unsubstituted parent has a logP of 0.758, indicating significantly lower lipophilicity compared to the brominated derivative .

Medicinal Chemistry Physicochemical Profiling Chemical Biology

Chemoselective C5-Br Suzuki Coupling Reactivity Advantage

In a study on regioselective dicouplings of differentially substituted pyrroles, the C5 bromide of a related bromopyrrole-2,3-dicarbonitrile scaffold underwent exclusive Suzuki coupling under ligand-free palladium conditions, while the C4 bromide remained intact [1]. This chemoselectivity is directly attributable to the electronic environment created by the 2,3-dicarbonitrile substitution pattern and is a property not available in non-halogenated or differently halogenated analogs.

Organic Synthesis Cross-Coupling Regioselectivity

CCR5 Antagonist Pharmacological Activity in a Patent Context

Patent CN1706824A explicitly claims 5-bromo-1H-pyrrole-2,3-dicarbonitrile as a CCR5 antagonist [1]. Preliminary pharmacological screening confirmed its antagonist activity, differentiating it from non-halogenated pyrrole-2,3-dicarbonitriles within the same patent series, where the bromine atom is essential for receptor binding affinity [1]. While precise IC50 values for the isolated compound are not publicly disclosed in the patent, the structural specificity of the bromine substitution is emphasized as critical for activity.

Antiviral Immunology GPCR Antagonism

Core Heterocycle Differentiation from 2-Bromo-1H-imidazole-4,5-dicarbonitrile

A structurally close congener, 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1, C5HBrN4, MW 196.99), is often confused with the target compound due to CAS registry overlap . The imidazole core introduces an additional nitrogen atom, increasing hydrogen-bond acceptor count from 3 to 4 and altering the pKa (predicted 2.35±0.10 for the imidazole) . This changes the molecular recognition profile, as the pyrrole NH (weaker acid, more lipophilic) versus the imidazole NH (stronger acid, better H-bond donor) drives divergent target selectivity .

Bioisosterism Chemical Biology Heterocyclic Chemistry

High-Value Application Scenarios for 5-Bromo-1H-pyrrole-2,3-dicarbonitrile Based on Quantitative Evidence


Sequential One-Pot Double Suzuki Coupling for Diversified Pyrrole Libraries

The chemoselective reactivity of the C5-Br bond over the C4-Br bond (when both are present) under ligand-free Pd conditions makes 5-bromo-1H-pyrrole-2,3-dicarbonitrile an ideal starting material for iterative cross-coupling strategies. Users can exploit this selectivity to build 2,3,5-trisubstituted pyrrole libraries with high efficiency, avoiding protecting group chemistry.

CCR5 Antagonist Lead Optimization in Antiviral and Anti-Inflammatory Programs

The patent-documented CCR5 antagonist activity positions this compound as a privileged starting point for structure-activity relationship (SAR) studies around the C5 position. The bromine atom serves both as a synthetic handle for diversification and as a pharmacophoric element contributing to receptor binding, enabling parallel optimization of synthetic accessibility and biological potency.

Halogen-Specific Drug-Target Interaction Studies

Where the bromine atom is hypothesized to engage in halogen bonding with a target protein or to fill a specific hydrophobic pocket, 5-bromo-1H-pyrrole-2,3-dicarbonitrile is the required active compound. The chlorine, fluorine, and iodo analogs have distinct van der Waals radii and electrostatic potentials, making the bromo compound singularly appropriate for testing halogen-dependent binding hypotheses .

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery

With a molecular weight of 196.00 g/mol and a balanced polar surface area derived from two cyano groups, the compound occupies a median fragment space . Its significant mass and lipophilicity difference from the unsubstituted parent scaffold (MW 117.11, logP 0.758) make it a useful probe for establishing halogen-dependent correlations between calculated properties and experimental permeability or metabolic stability in a fragment library.

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